(S)-Benzyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate

Vue d'ensemble

Description

(S)-Benzyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C18H20ClN3O3 and its molecular weight is 361.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-Benzyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases and other biological systems. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

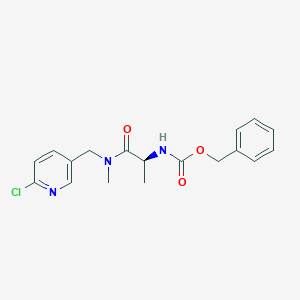

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure includes a benzyl group, a chloropyridine moiety, and a carbamate functional group, contributing to its biological activity.

The primary mechanism of action for this compound involves inhibition of enzymes associated with cholinergic signaling. Specifically, it has been shown to inhibit butyrylcholinesterase (BChE), an enzyme that breaks down acetylcholine. The inhibition of BChE can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions such as Alzheimer’s disease.

Inhibition of Butyrylcholinesterase

Recent studies have demonstrated that various carbamate derivatives exhibit significant inhibitory activity against BChE. For example, compounds structurally similar to this compound showed IC values ranging from 4.33 µM to 8.52 µM, indicating strong inhibition compared to standard drugs like rivastigmine .

| Compound | IC (µM) | Comparison to Rivastigmine |

|---|---|---|

| 5c | 8.52 | ~5-fold higher |

| 5j | 6.57 | ~5-fold higher |

| 5k | 4.33 | ~9-fold higher |

Cytotoxicity Studies

In cytotoxicity assays using human cancer cell lines such as A549 and T47D, the compound exhibited varying degrees of cytotoxicity. Notably, some derivatives had IC values below 30 µM, indicating potential as anti-cancer agents .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound 6 | A549 | 1.9 |

| Compound 6 | T47D | 460 |

| Compound 10 | A549 | >30 |

Neuroprotective Effects

A study investigated the neuroprotective effects of similar carbamate derivatives in models of neurodegeneration. Results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting a protective role against neurodegenerative diseases .

Antimicrobial Activity

Another area of exploration has been the antimicrobial properties of related carbamates. In vitro assays demonstrated that some derivatives possess significant antibacterial activity against various strains, highlighting their potential as therapeutic agents against infections .

Applications De Recherche Scientifique

Enzyme Inhibition

One of the primary applications of (S)-Benzyl carbamate derivatives is their function as selective inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in the hydrolysis of the neurotransmitter acetylcholine, which is essential for proper nervous system function.

Cholinesterase Inhibition

Recent studies have demonstrated that various carbamate derivatives exhibit potent inhibitory effects on BChE. For instance, a study highlighted that several benzyl carbamate derivatives showed higher inhibitory activity against BChE compared to rivastigmine, a clinically used drug for Alzheimer's disease. The most active derivatives were found to have IC50 values significantly lower than that of rivastigmine, indicating their potential as therapeutic agents for neurodegenerative diseases .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 5c | 8.52 | 10 |

| 5j | 6.57 | 10 |

| 5k | 4.33 | 34 |

This table summarizes the inhibitory potency and selectivity index of selected benzyl carbamate derivatives against BChE .

Synthetic Methodologies

(S)-Benzyl carbamate also plays a vital role in synthetic organic chemistry, particularly in transcarbamation and amidation processes.

Transcarbamation and Amidation

A novel method for transcarbamation using benzyl carbamate has been developed, allowing for the efficient conversion of these compounds into amides under mild conditions. This method utilizes potassium carbonate in alcohols at elevated temperatures, yielding high conversion rates with moderate to good yields .

| Substrate | Reaction Condition | Yield (%) |

|---|---|---|

| Benzyl Carbamate | K2CO3/EtOH/Reflux | 78 |

| Benzyl Carbamate | K2CO3/MeOH/Reflux | 81 |

This table provides an overview of the yields obtained from transcarbamation reactions involving benzyl carbamate .

Alzheimer’s Disease Research

In a relevant case study, researchers synthesized various benzyl carbamates to evaluate their effectiveness as BChE inhibitors. The findings suggested that modifications to the benzyl group could enhance inhibitory activity, making these compounds promising candidates for further development in Alzheimer's therapy .

Green Chemistry Approaches

Another study focused on the acid-catalyzed condensation of benzyl carbamate with glyoxal, revealing new pathways for synthesizing oxaazaisowurtzitane derivatives. This reaction demonstrates the versatility of benzyl carbamate in generating complex molecular structures while adhering to green chemistry principles .

Analyse Des Réactions Chimiques

Key Functional Groups and Reactivity

The compound’s structure features three reactive sites:

-

Benzyl carbamate group : Prone to hydrolysis or hydrogenolysis.

-

Chloropyridinyl moiety : Susceptible to nucleophilic substitution.

-

Methylamino carbonyl group : Participates in acyl transfer or alkylation.

Hydrolysis of Benzyl Carbamate

The benzyl carbamate group cleaves under acidic or basic conditions:

-

Acidic hydrolysis : HCl/EtOAc yields the free amine and benzyl alcohol.

-

Basic hydrolysis : NaOH/MeOH produces sodium carbamate and benzyl oxide .

Nucleophilic Substitution at Chloropyridine

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | Pyridinyl-piperidine derivative | Bioactive analogs |

| Sodium methoxide | MeOH, reflux, 6 h | Methoxy-pyridine analog | Solubility tuning |

Hydrogenolysis of Benzyl Group

Catalytic hydrogenation removes the benzyl group:

Acyl Transfer Reactions

The methylamino carbonyl group reacts with electrophiles:

-

Alkylation : Methyl iodide/K₂CO₃ in DMF yields N-methylated derivatives .

-

Acylation : Acetyl chloride/pyridine forms acetylated products .

Stability and Degradation Pathways

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3/c1-13(21-18(24)25-12-14-6-4-3-5-7-14)17(23)22(2)11-15-8-9-16(19)20-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULAKTMBTMESTD-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CN=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=CN=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.